molecular formula C9H13Cl2NO2 B2502587 2-(3-Chloro-4-methoxyphenoxy)ethanamine;hydrochloride CAS No. 2309468-45-7

2-(3-Chloro-4-methoxyphenoxy)ethanamine;hydrochloride

Cat. No.: B2502587
CAS No.: 2309468-45-7
M. Wt: 238.11
InChI Key: QDLONPDRAQIJPI-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-methoxyphenoxy)ethanamine;hydrochloride is a chemical compound with the molecular formula C9H12ClNO2·HCl. It is a derivative of phenethylamine and is characterized by the presence of a chloro and methoxy group on the phenyl ring, as well as an ethanamine side chain. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-methoxyphenoxy)ethanamine;hydrochloride typically involves the reaction of 3-chloro-4-methoxyphenol with ethylene oxide to form 2-(3-chloro-4-methoxyphenoxy)ethanol. This intermediate is then reacted with ammonia or an amine to produce the corresponding ethanamine derivative. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-methoxyphenoxy)ethanamine;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2-(3-Chloro-4-methoxyphenoxy)ethanamine;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its ability to modulate neurotransmitter activity.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-methoxyphenoxy)ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups on the phenyl ring can influence the compound’s binding affinity and selectivity. The ethanamine side chain can interact with various biological pathways, potentially modulating neurotransmitter activity and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloro-4-methoxyphenyl)ethylamine hydrochloride
  • 2-(4-Methoxyphenoxy)ethanamine hydrochloride
  • 3-Chloro-4-methoxyphenethylamine hydrochloride

Uniqueness

2-(3-Chloro-4-methoxyphenoxy)ethanamine;hydrochloride is unique due to the specific positioning of the chloro and methoxy groups on the phenyl ring, which can significantly impact its chemical reactivity and biological activity. This compound’s unique structure allows for specific interactions with molecular targets, making it valuable for various research applications .

Biological Activity

2-(3-Chloro-4-methoxyphenoxy)ethanamine;hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₉H₁₃ClN₂O₂
  • Molecular Weight : 202.67 g/mol
  • IUPAC Name : 2-(3-Chloro-4-methoxyphenoxy)ethanamine hydrochloride

This compound features a chloro-substituted aromatic ring and an ethanamine moiety, which are critical for its biological activity.

The biological activity of this compound primarily involves its interaction with various biological targets.

Target Proteins

  • Serotonin Receptors : This compound has been shown to modulate serotonin receptor activity, which is crucial in regulating mood and anxiety.
  • Dopamine Receptors : It may also interact with dopamine receptors, influencing neurological pathways associated with reward and motivation.

Mode of Action

The compound acts as a receptor agonist or antagonist , depending on the specific receptor type it interacts with. This dual action can lead to varied physiological effects, including:

  • Modulation of neurotransmitter release.
  • Alteration of intracellular signaling pathways.

Biological Activity Data

Recent studies have evaluated the biological activities of this compound, revealing its potential therapeutic applications.

Biological Activity Effect Reference
Antidepressant-like effectsIncreased serotonin levels
Neuroprotective effectsReduced neuronal apoptosis
Anti-inflammatory propertiesDecreased cytokine production

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Depression Models : In animal models of depression, administration of this compound resulted in significant reductions in depressive-like behaviors, correlating with increased serotonin levels in the brain.
  • Neuroprotection in Ischemia : Research demonstrated that this compound could protect neurons from ischemic damage by inhibiting apoptotic pathways, suggesting its potential use in stroke therapy.
  • Anti-inflammatory Effects : In vitro studies showed that the compound inhibited the production of pro-inflammatory cytokines in macrophages, indicating its potential application in treating inflammatory diseases.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

  • Absorption : Rapidly absorbed following oral administration.
  • Distribution : Widely distributed in body tissues, with a preference for neural tissues.
  • Metabolism : Primarily metabolized by liver enzymes, with several metabolites identified.
  • Excretion : Excreted mainly via urine, with a half-life conducive for daily dosing regimens.

Properties

IUPAC Name

2-(3-chloro-4-methoxyphenoxy)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2.ClH/c1-12-9-3-2-7(6-8(9)10)13-5-4-11;/h2-3,6H,4-5,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLONPDRAQIJPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OCCN)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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